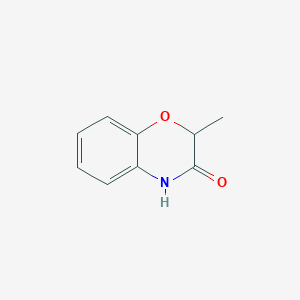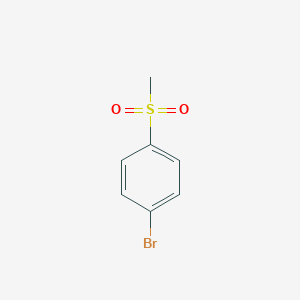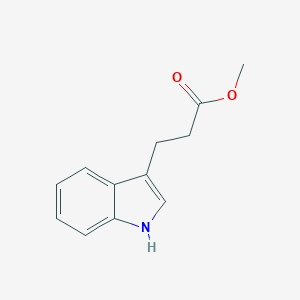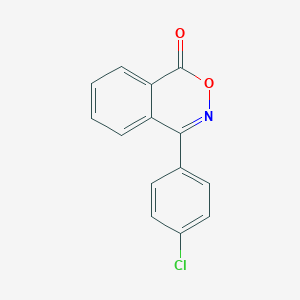
Methyl-4-hydroxy-6-(trifluormethyl)chinolin-2-carboxylat
Übersicht
Beschreibung
“Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate” is a chemical compound with the CAS Number: 123158-31-6 . Its IUPAC name is methyl 4-oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylate . The compound has a molecular weight of 271.2 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H8F3NO3/c1-19-11(18)9-5-10(17)7-4-6(12(13,14)15)2-3-8(7)16-9/h2-5H,1H3,(H,16,17) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural formula.Chemical Reactions Analysis
While specific chemical reactions involving “Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate” are not available, quinoline derivatives are known to undergo various chemical reactions. For instance, quinoline N-oxides can be deoxygenated using visible light-mediated metallaphotoredox catalysis .Physical And Chemical Properties Analysis
“Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate” is a solid at room temperature .Wirkmechanismus
Target of Action
It’s known that quinoline derivatives often interact with various enzymes and receptors in the body, influencing numerous biochemical processes .
Mode of Action
Quinoline derivatives can exist in a tautomeric form, where the hydroxy group becomes a ketone and the imine changes to an amine . This structural flexibility might allow the compound to interact with its targets in multiple ways.
Biochemical Pathways
It’s known that quinoline derivatives can serve as precursors for synthesizing other compounds, such as thioquinolines, which are used to develop non-cytotoxic, potent, and selective antitubercular agents .
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate has several advantages for lab experiments. It is a highly selective probe that can be used to study specific biological processes. It is also highly sensitive, allowing for the detection of small changes in fluorescence. However, Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate has some limitations. It is toxic to cells at high concentrations, making it difficult to use in live-cell imaging experiments. Additionally, it has a relatively short half-life, limiting its usefulness in long-term experiments.
Zukünftige Richtungen
There are several future directions for the use of Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate in scientific research. One direction is the development of new derivatives of Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate with improved properties, such as increased selectivity and decreased toxicity. Another direction is the use of Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate in the development of new diagnostic and therapeutic agents for various diseases. Additionally, Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate could be used to study the structure and function of various biological macromolecules, including proteins and nucleic acids.
Wissenschaftliche Forschungsanwendungen
Synthese von Chinolinen
“Methyl-4-hydroxy-6-(trifluormethyl)chinolin-2-carboxylat” ist ein Chinolin-Derivat . Chinoline sind wichtige Verbindungen geworden, da sie eine Vielzahl von Anwendungen in der Medizin, der synthetischen organischen Chemie sowie in der industriellen Chemie haben . Sie werden in der Synthese anderer Chinolin-Derivate verwendet .
Grüne und saubere Synthesen
Chinolin-Derivate werden in grünen und sauberen Synthesen unter Verwendung alternativer Reaktionsmethoden eingesetzt . Diese Methoden umfassen die Synthese durch Mikrowellen, die Verwendung von Ton oder anderen Katalysatoren, die recycelt und wiederverwendet werden können, Eintopf-Reaktionen, lösungsmittelfreie Reaktionsbedingungen, die Verwendung von ionischen Flüssigkeiten, ultraschallgestützte Synthese und photokatalytische Synthese (UV-Strahlung) .
Agrochemische Anwendungen
Trifluormethylpyridin (TFMP)-Derivate, zu denen auch “this compound” gehört, werden in der Agrochemie eingesetzt . Sie werden zum Schutz von Nutzpflanzen vor Schädlingen eingesetzt .
Pharmazeutische Anwendungen
TFMP-Derivate werden auch in der pharmazeutischen Industrie eingesetzt . Mehrere TFMP-Derivate haben die Marktzulassung erhalten, und viele Kandidaten befinden sich derzeit in klinischen Studien .
Veterinärmedizinische Anwendungen
Neben Humanpharmaka werden TFMP-Derivate auch in veterinärmedizinischen Produkten eingesetzt
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 4-oxo-6-(trifluoromethyl)-1H-quinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO3/c1-19-11(18)9-5-10(17)7-4-6(12(13,14)15)2-3-8(7)16-9/h2-5H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXGPEAHFOPWZAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=O)C2=C(N1)C=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70372408 | |
| Record name | Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1422284-64-7, 123158-31-6 | |
| Record name | 2-Quinolinecarboxylic acid, 4-hydroxy-6-(trifluoromethyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1422284-64-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 1,4-dihydro-4-oxo-6-(trifluoromethyl)-2-quinolinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123158-31-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

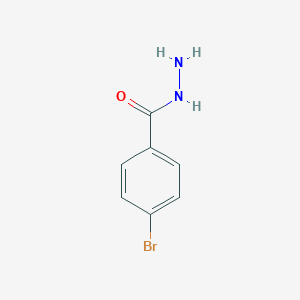
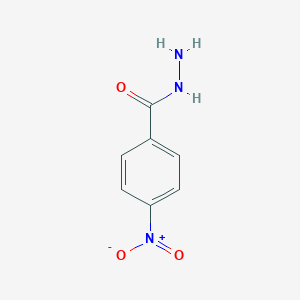
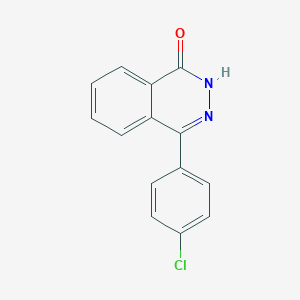

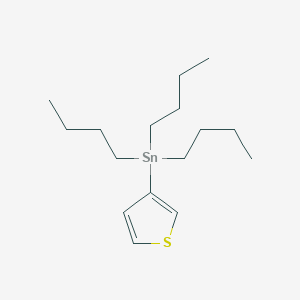

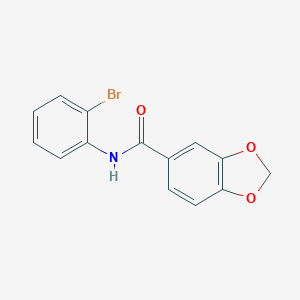
![2-Amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile](/img/structure/B182520.png)
